2,6-Dimethyl-4-[2-(trifluoromethyl)benzoyl]morpholine
Description
2,6-Dimethyl-4-[2-(trifluoromethyl)benzoyl]morpholine is a substituted morpholine derivative characterized by a benzoyl group at the 4-position of the morpholine ring, functionalized with a trifluoromethyl (-CF₃) group at the ortho position of the benzoyl moiety. The morpholine core also features methyl substituents at the 2- and 6-positions.
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-9-7-18(8-10(2)20-9)13(19)11-5-3-4-6-12(11)14(15,16)17/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQULRPYCXVYFHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-[2-(trifluoromethyl)benzoyl]morpholine typically involves the reaction of 2,6-dimethylmorpholine with 2-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2,6-Dimethyl-4-[2-(trifluoromethyl)benzoyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-[2-(trifluoromethyl)benzoyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,6-Dimethyl-4-[2-(trifluoromethyl)benzoyl]morpholine with two structurally related morpholine derivatives from the evidence.
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Key Structural and Functional Differences
Functional Group Variations The target compound features a benzoyl group with ortho-trifluoromethyl substitution, which enhances lipophilicity and electron-withdrawing effects compared to the sulfonyl group in ’s compound . The sulfonyl group (-SO₂-) is more polar and may influence solubility and metabolic stability. ’s compound lacks a carbonyl or sulfonyl group entirely, instead incorporating an amine linker and difluorophenyl group.
Substituent Effects The trifluoromethyl (-CF₃) group in the target compound and trifluoromethoxy (-OCF₃) in ’s compound differ in electronic effects. -CF₃ is strongly electron-withdrawing and sterically bulky, while -OCF₃ combines moderate electron withdrawal with increased polarity . ’s 2,6-difluorophenyl group introduces ortho-fluorine substituents, which are known to enhance metabolic stability and influence aromatic π-stacking interactions in drug design .
Morpholine Core Modifications The target compound and ’s compound both have 2,6-dimethyl substitutions on the morpholine ring, which may restrict conformational flexibility and enhance steric hindrance.
Hypothetical Research Implications
While direct comparative studies are absent in the provided evidence, structural analysis suggests:
- Bioactivity : The benzoyl group in the target compound may favor interactions with hydrophobic enzyme pockets, whereas the sulfonyl group in ’s compound could engage in hydrogen bonding.
- Stability : The ortho-CF₃ group in the target compound may confer resistance to oxidative metabolism compared to para-OCF₃ in .
- Synthetic Accessibility : ’s amine-linked structure likely requires fewer synthetic steps than the target compound’s benzoylated morpholine.
Limitations of Available Evidence
The provided materials lack experimental data (e.g., solubility, biological activity) for the target compound, limiting rigorous comparative analysis. Further studies involving computational modeling (e.g., QSAR) or in vitro assays are needed to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
